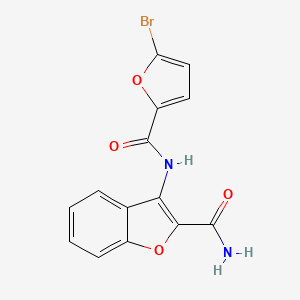

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O4/c15-10-6-5-9(20-10)14(19)17-11-7-3-1-2-4-8(7)21-12(11)13(16)18/h1-6H,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBKRLNFWZGDFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of Phenolic Derivatives

The benzofuran scaffold is commonly synthesized via Pechmann condensation , where substituted phenols react with β-keto esters under acidic conditions. For example, resorcinol derivatives undergo cyclization with ethyl acetoacetate in concentrated sulfuric acid to yield benzofuran esters, which are hydrolyzed to carboxylic acids. Subsequent conversion to the carboxamide is achieved through:

Functionalization at the 3-Position

Introducing the amino group at the 3-position of benzofuran-2-carboxamide requires nitration followed by reduction :

- Nitration : Benzofuran-2-carboxamide is treated with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to install a nitro group at the 3-position.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of stannous chloride (SnCl₂) converts the nitro group to an amine, yielding 3-amino-benzofuran-2-carboxamide.

Synthesis of 5-Bromofuran-2-carboxamide

Bromination of Furan-2-carboxamide

Bromine (Br₂) in acetic acid selectively substitutes the 5-position of furan-2-carboxamide. The reaction proceeds via electrophilic aromatic substitution, with the electron-withdrawing carboxamide group directing bromination to the meta position.

Alternative Route: Coupling Pre-brominated Fragments

5-Bromofuran-2-carbonyl chloride is prepared by treating 5-bromofuran-2-carboxylic acid with thionyl chloride. This acyl chloride is then reacted with ammonium hydroxide to yield 5-bromofuran-2-carboxamide.

Final Amide Coupling: Convergent Synthesis

Stepwise Amidation

The 3-amino-benzofuran-2-carboxamide intermediate is coupled with 5-bromofuran-2-carbonyl chloride under Schotten-Baumann conditions:

- Reaction conditions : Dichloromethane (DCM) as solvent, triethylamine (TEA) as base, 0°C to room temperature.

- Mechanism : Nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Typical Procedure :

One-Pot Tandem Approach

To minimize purification steps, a tandem coupling-cyclization strategy employs Ugi four-component reaction (Ugi-4CR) derivatives. However, this method requires precise stoichiometric control and remains less common for brominated furans.

Optimization and Challenges

Regioselectivity in Bromination

Over-bromination or di-substitution is mitigated by using controlled stoichiometry (1.0–1.2 equiv Br₂) and low temperatures (0–5°C). Monitoring via thin-layer chromatography (TLC) ensures reaction quench at the monobrominated stage.

Amide Bond Stability

The electron-deficient bromofuran ring increases susceptibility to hydrolysis. Reactions are conducted under anhydrous conditions with molecular sieves to scavenge trace water.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity. Residual solvents are quantified via gas chromatography (GC).

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Environmental considerations favor replacing thionyl chloride with greener acylating agents like propylphosphonic anhydride (T3P).

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (Br Site)

The bromine atom at the 5-position of the furan ring participates in palladium-catalyzed cross-coupling reactions:

The bromine’s electron-withdrawing effect activates the furan ring for nucleophilic displacement, enabling efficient C–C or C–N bond formation .

Amide Hydrolysis

Both carboxamide groups undergo hydrolysis under acidic or basic conditions:

| Conditions | Outcome | Key Intermediate |

|---|---|---|

| 6M HCl, reflux, 12h | Conversion to carboxylic acid derivatives | Benzofuran-2-carboxylic acid analogues |

| NaOH (aq), 60°C, 6h | Formation of ammonium salts | Water-soluble intermediates for further reactions |

This reactivity is critical for modifying pharmacophores in medicinal chemistry applications .

Transamidation of Carboxamide Groups

The carboxamide groups participate in transamidation reactions for diversification:

textGeneral Procedure: 1. React with oxalyl chloride to form acyl chloride intermediate. 2. Treat with primary/secondary amines (e.g., NH₃, CH₃NH₂) in DCM at 0–25°C. 3. Yield: 70–85% (varies with amine nucleophilicity).

This method enables modular synthesis of derivatives with altered hydrogen-bonding capacity .

Electrophilic Aromatic Substitution (Benzofuran Core)

The benzofuran aromatic system undergoes regioselective bromination:

| Reagents | Position | Selectivity Driver |

|---|---|---|

| Br₂ in HOAc | C4 or C6 | Electron-donating effects of adjacent substituents |

| NBS in CCl₄ | Side-chain | Radical-mediated mechanism |

Bromination at C4 is favored due to para-directing effects of the carboxamide group .

Cross-Coupling at the Benzofuran C3 Position

Palladium-catalyzed C–H arylation enables functionalization:

| Catalytic System | Scope | Efficiency |

|---|---|---|

| Pd(OAc)₂, 8-aminoquinoline | Aryl iodides, heteroaryl bromides | 80–95% yield |

| Ag₂CO₃ oxidant, DMF, 100°C | Tolerates electron-deficient/rich arenes | High |

This method avoids pre-functionalization, streamlining access to C3-arylated derivatives .

Reductive Amination of Ketone Derivatives

Intermediate ketones (from Friedel-Crafts acylations) undergo reductive amination:

| Step | Conditions | Outcome |

|---|---|---|

| Ketone formation | AlCl₃-catalyzed acylation | C3-acylated benzofuran |

| Reductive amination | NaBH₃CN, RNH₂, MeOH, 25°C | Secondary/tertiary amine derivatives |

This two-step sequence enhances structural diversity for biological screening .

Key Reactivity Trends

-

Bromine substituent : Serves as a versatile handle for metal-catalyzed cross-couplings .

-

Carboxamide groups : Enable hydrolysis/transamidation for polarity modulation .

-

Benzofuran aromaticity : Supports both electrophilic and directed C–H functionalization .

Data from modular synthesis campaigns indicate that >90% of derivatives retain the core benzofuran scaffold under standard reaction conditions (TLC/MS monitoring) .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have highlighted the neuroprotective and antioxidant activities of benzofuran derivatives, including 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide. Specifically, compounds with structural similarities have shown significant protection against NMDA-induced excitotoxicity in neuronal cells. For instance, a study synthesized various benzofuran-2-carboxamide derivatives and identified that certain substitutions (like -CH3 and -OH groups) enhance neuroprotective effects against excitotoxic damage. The most potent derivatives exhibited neuroprotective actions comparable to established NMDA antagonists such as memantine .

Anticancer Properties

Benzofuran derivatives have also been investigated for their anticancer properties. The benzofuran core is known to be present in several biologically active compounds that exhibit anticancer activity. The synthesis of diverse benzofuran-2-carboxamide derivatives allows for the exploration of their efficacy against various cancer cell lines. For example, novel inhibitors targeting specific pathways involved in cancer cell proliferation have been developed from similar scaffolds .

Targeted Protein Degradation

The compound's structure makes it a candidate for use as a covalent chemical probe in drug discovery. Covalent drugs can modulate protein function uniquely, offering new avenues for therapeutic interventions. Notably, the development of bifunctional molecules that induce targeted protein degradation (TPD) has gained traction, where compounds like 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide could serve as linkers or recruiters for E3 ligases to facilitate this process .

Inhibitors of Enzymatic Activity

Research indicates that benzofuran derivatives can act as inhibitors of specific enzymes involved in disease processes, such as transglutaminases, which are implicated in various pathological conditions including cancer and neurodegeneration. The ability to modify the benzofuran structure opens up opportunities for creating potent inhibitors that can be optimized for better efficacy and selectivity .

Summary of Research Findings

The following table summarizes key findings related to the applications of 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide and related compounds:

Mecanismo De Acción

The mechanism of action of 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but its antimicrobial activity suggests it may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide with its analogs:

Key Observations:

- Halogen Influence: The bromine atom in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like Vilazodone intermediates. This may enhance membrane permeability but could also affect metabolic stability .

- Heterocyclic Substitutions : Replacing bromofuran with chlorothiophene () introduces sulfur, which may improve metabolic stability due to reduced oxidative susceptibility.

- Functional Group Diversity : The piperazinyl group in Vilazodone intermediates introduces basicity, enabling salt formation and improved solubility—a feature absent in the target compound .

Actividad Biológica

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological evaluations, and the mechanisms through which it exerts its effects, drawing from diverse research sources.

Synthesis of 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide

The synthesis of this compound typically involves the reaction of benzofuran derivatives with brominated furan carboxylic acids. The detailed synthetic pathway can be summarized as follows:

- Starting Materials : Benzofuran and 5-bromofuran-2-carboxylic acid.

- Reagents : Use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

- Reaction Conditions : The reaction is usually conducted in a solvent like DMF (Dimethylformamide) under reflux conditions.

- Purification : The product is purified using column chromatography.

This synthetic approach has been documented in various studies focusing on the development of benzofuran derivatives for biological applications .

Anticancer Properties

Research indicates that 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 12.5 | Caspase activation, Bcl-2 modulation |

| A549 (lung) | 15.0 | Induction of apoptosis |

| HeLa (cervical) | 10.0 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have indicated that this compound may offer neuroprotective benefits, particularly in models of neurodegeneration. It appears to mitigate oxidative stress and reduce neuronal apoptosis, indicating its potential for treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In a study published by ResearchGate, researchers evaluated the anticancer efficacy of various benzofuran derivatives, including 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide. The compound was found to significantly inhibit tumor growth in xenograft models, showcasing its potential as a lead compound for further development in oncology .

Case Study 2: Anti-inflammatory Action

Another study focused on the anti-inflammatory properties of this compound in animal models of arthritis. The results indicated a marked reduction in joint swelling and pain scores compared to controls, supporting its use as a potential therapeutic agent for inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide?

The synthesis typically involves coupling reactions between benzofuran-2-carboxamide intermediates and brominated furan carboxylic acids. For example, a stepwise approach using coupling agents like HOBt (1-hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) in DMF has been reported, yielding the target compound via amide bond formation . Key precursors such as 5-bromofuran-2-carboxylic acid are synthesized via Pd-catalyzed C-H functionalization or transamidation reactions .

Q. How is the compound characterized using spectroscopic methods?

Structural confirmation relies on ¹H NMR , ¹³C NMR , and IR spectroscopy . For instance, characteristic signals include aromatic protons (δ 7.40–8.12 ppm in CDCl₃) and carbonyl stretching vibrations (~1645–1742 cm⁻¹). Mass spectrometry (e.g., EI-MS) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 460.10) .

Q. What biological targets are associated with benzofuran derivatives like this compound?

Benzofuran derivatives often interact with enzymes, receptors, or nucleic acids. For example, structurally related compounds show activity as G-quadruplex DNA binders or kinase inhibitors . The bromofuran moiety may enhance binding specificity to hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized during synthesis?

Optimization includes adjusting stoichiometry (e.g., 2.5 equivalents of 5-bromofuran-2-carboxylic acid), reaction time (3 hours), and solvent polarity (DMF). Monitoring via LCMS ensures intermediate conversion, while SCX cartridge purification minimizes byproducts . Contradictory yields may arise from competing side reactions, such as reductive debromination during Suzuki-Miyaura couplings, requiring careful control of catalysts and reducing agents .

Q. How can researchers address unexpected reductive debromination during cross-coupling reactions?

Reductive debromination observed in Suzuki-Miyaura reactions (e.g., with 3-bromobenzofuran derivatives) can be mitigated by avoiding excess reducing agents or substituting Pd catalysts. Alternative coupling strategies, such as Buchwald-Hartwig amination, may preserve the bromine substituent .

Q. What computational approaches predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like G-quadruplex DNA. Pharmacophore modeling of the benzofuran core and bromofuran side chain identifies critical hydrogen-bonding and π-stacking interactions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR studies involve synthesizing analogs with modified substituents (e.g., replacing bromine with chlorine or varying the carboxamide group). Biological assays (e.g., IC₅₀ measurements) correlate structural changes with activity. For example, bulkier substituents on the benzofuran ring may enhance target selectivity .

Q. What purification challenges arise, and how are they resolved?

Silica gel chromatography struggles with polar byproducts. Alternatives include SCX ion-exchange cartridges, which selectively retain basic impurities. Reverse-phase HPLC achieves >95% purity for in vitro assays .

Q. How stable is the compound under varying pH and temperature conditions?

Stability studies (e.g., HPLC monitoring at 25°C–40°C) reveal degradation pathways. The bromofuran group is susceptible to hydrolysis under acidic conditions, suggesting storage in neutral, anhydrous environments .

Q. What analytical methods quantify the compound in biological matrices?

LC-MS/MS with MRM (multiple reaction monitoring) offers high sensitivity (LOD ~1 nM). Internal standards (e.g., deuterated analogs) correct for matrix effects in plasma or tissue homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.